Product packaging for Succinic acid-mono-N-phenylsulfonylamide(Cat. No.:CAS No. 100462-43-9)

Succinic acid-mono-N-phenylsulfonylamide

Cat. No.: B561288
CAS No.: 100462-43-9
M. Wt: 257.26
InChI Key: NVDKGZPVBHGXEZ-UHFFFAOYSA-N
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Description

Overview of Sulfonamide Chemistry in Academic Research

Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a cornerstone in medicinal and synthetic chemistry. ajchem-b.comajchem-b.com Initially recognized for their revolutionary impact as the first broadly effective systemic antibacterial agents, their applications have since expanded significantly. ajchem-b.comwikipedia.org In academic research, sulfonamides are explored for a wide spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties. ajchem-b.comnih.gov This versatility stems from the sulfonamide moiety's ability to act as a key building block in the synthesis of diverse pharmaceutical compounds. ajchem-b.com Researchers continue to investigate novel sulfonamide derivatives, focusing on enhancing their therapeutic efficacy and overcoming challenges such as drug resistance. tandfonline.comresearchgate.net The synthesis of these compounds is a major focus, with ongoing efforts to develop more efficient and safer production methods. ajchem-b.com The ability of sulfonamides to inhibit enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase is a key area of study, driving their development for treating conditions ranging from glaucoma to various infections. ajchem-b.comnih.govijpsjournal.com

Succinic Acid as a Chemical Building Block and its Derivatives in Research

Succinic acid, a four-carbon dicarboxylic acid, is recognized as a crucial platform chemical in both industrial and academic research, primarily due to its versatility as a precursor to a wide array of other chemicals. wikipedia.orgchemicalbook.comrsc.org The U.S. Department of Energy has identified it as one of the top 12 value-added bio-based platform chemicals. chemicalbook.comnih.gov Its derivatives are of significant interest and can be transformed into numerous valuable products, including 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), and γ-butyrolactone (GBL). rsc.orgresearchgate.net In the realm of materials science, succinic acid is a fundamental component in the synthesis of biodegradable polymers like polybutylene succinate (B1194679) (PBS), which is gaining attention as a sustainable alternative to conventional plastics. chemicalbook.comwill-co.eu Research also explores its applications in pharmaceuticals, food additives as a flavor enhancer, and surfactants. researchgate.netontosight.airenewable-carbon.eu The drive towards a bio-based economy has intensified research into producing succinic acid from renewable resources, positioning it as a key building block for a more sustainable chemical industry. rsc.orgresearchgate.net

Biosynthetic Pathways of Succinic Acid and Related Compounds in Academic Studies

The biosynthesis of succinic acid is a significant focus of academic research, offering a renewable alternative to petrochemical-based production. nih.govnih.gov Succinic acid is a natural intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway in most living organisms. will-co.eunih.gov Several metabolic pathways can lead to the formation of succinic acid, with microorganisms like Escherichia coli and Actinobacillus succinogenes being extensively studied and engineered for enhanced production. will-co.euresearchgate.netmdpi.com

Key biosynthetic routes that are the subject of academic investigation include:

The reductive branch of the TCA cycle: This is a primary anaerobic pathway where oxaloacetate is reduced to malate, then to fumarate, and finally to succinate. researchgate.net

The oxidative TCA cycle: Under aerobic conditions, succinate is formed from α-ketoglutarate. researchgate.net

The glyoxylate (B1226380) pathway: This pathway allows for the net conversion of acetyl-CoA into succinate. researchgate.net

Metabolic engineering plays a crucial role in optimizing these pathways for industrial application. nih.gov Research focuses on redirecting carbon flux towards succinic acid production, balancing the cellular redox state (NADH/NAD⁺ ratio), and optimizing conditions such as CO₂ supplementation. nih.govmdpi.com Engineered strains of microorganisms are being developed to utilize various renewable feedstocks, including glucose and lignocellulosic biomass. chemicalbook.comnih.gov

Chemical Synthesis Routes for Succinic Acid and its Anhydrides

While biosynthetic routes are gaining prominence, chemical synthesis remains a significant method for producing succinic acid and its anhydride (B1165640). Historically, industrial-scale production of succinic acid has relied on petrochemical feedstocks. nih.govtypology.com

Common chemical synthesis methods for succinic acid include:

Catalytic hydrogenation of maleic acid or maleic anhydride: This is a well-established industrial method where maleic anhydride, derived from the oxidation of butane (B89635) or benzene, is hydrogenated to succinic anhydride, which is then hydrated to form succinic acid. nih.govtypology.comwikipedia.org

Oxidation of paraffins: Deep oxidation of paraffin (B1166041) wax can produce a mixture of carboxylic acids, from which succinic acid can be separated. chemicalbook.com

Acrylic acid carbonylation: Succinic acid can be generated from the reaction of acrylic acid with carbon monoxide in the presence of a catalyst, though this method is not yet widely industrialized. chemicalbook.com

Electrolytic reduction or oxidation: Methods involving the electrolytic reduction of maleic acid or the electrolytic oxidation of phthalic anhydride have also been developed. typology.comchemicalbook.com

Succinic anhydride is typically prepared through the dehydration of succinic acid. wikipedia.org This can be achieved in the laboratory using dehydrating agents like acetyl chloride, phosphorus oxychloride, or thionyl chloride, or through thermal dehydration. wikipedia.orgorgsyn.orgomanchem.comyoutube.com Industrially, it is often produced by the catalytic hydrogenation of maleic anhydride. wikipedia.orgomanchem.com

Table 1: Comparison of Synthesis Routes for Succinic Acid

Synthesis Route Starting Materials Key Process Advantages Disadvantages
Biosynthesis Renewable biomass (e.g., glucose, glycerol) Microbial fermentation Sustainable, environmentally friendly Complex purification, lower concentrations
Chemical Synthesis Fossil fuels (e.g., butane, benzene) Catalytic hydrogenation, oxidation High yields, well-established technology Reliance on non-renewable resources, environmental concerns

Definition and Structural Context of Succinic Acid-mono-N-phenylsulfonylamide

This compound is a chemical compound that integrates the structural features of both succinic acid and an N-phenylsulfonylamide. The name indicates that one of the carboxylic acid groups of succinic acid has been converted into an N-phenylsulfonylamide functional group. This results in a molecule containing a terminal carboxylic acid, an aliphatic four-carbon chain, and an N-acylsulfonamide moiety. The N-acylsulfonamide group is characterized by a sulfonamide (-SO₂NH-) linked to an acyl group (R-C=O). In this specific compound, the acyl group is derived from succinic acid, and the sulfonamide has a phenyl substituent on the nitrogen atom.

The formation of this compound involves the reaction between succinic anhydride and benzenesulfonamide (B165840), leading to the opening of the anhydride ring. This reaction results in the formation of a molecule with both a carboxylic acid and an N-phenylsulfonylamide group.

Research Significance and Potential Academic Applications

The research significance of this compound stems from the combination of two pharmacologically important scaffolds: the succinic acid derivative and the N-acylsulfonamide. N-acylsulfonamides are of significant interest in medicinal chemistry as they can act as bioisosteres of carboxylic acids, exhibiting similar hydrogen bonding capabilities and comparable acidity. nih.govwikipedia.org They are found in various biologically active molecules and approved drugs targeting a range of conditions. wikipedia.org

Potential academic applications for this compound are likely to be explored in the following areas:

Enzyme Inhibition: Given that many N-acylsulfonamide-containing compounds are known enzyme inhibitors, this molecule could be investigated for its inhibitory activity against various enzymes. researchgate.netresearchgate.net

Antimicrobial Research: Sulfonamides are well-known for their antibacterial properties. nih.govijpsjournal.com The N-acylsulfonamide moiety in this compound makes it a candidate for screening against various bacterial and fungal strains, including those resistant to existing drugs. nih.govfrontiersrj.com

Anticancer Studies: Some sulfonamide derivatives have shown promise as anticancer agents. ajchem-b.comresearchgate.net Therefore, this compound could be evaluated for its potential cytotoxic effects on cancer cell lines.

Metabolic Studies: Succinic acid is a key metabolite, and its derivatives can have various biological activities. ontosight.airesearchgate.net Research could explore how this compound interacts with metabolic pathways.

Drug Design and Development: The compound serves as a scaffold for the synthesis of more complex molecules. The free carboxylic acid group provides a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net

Table 2: Potential Research Applications of this compound

Research Area Rationale
Enzyme Inhibition N-acylsulfonamide moiety is a known pharmacophore in enzyme inhibitors.
Antimicrobial Activity Sulfonamide derivatives have a long history as antimicrobial agents.
Anticancer Research Certain sulfonamides exhibit anticancer properties.
Metabolic Modulation Succinic acid is a key metabolic intermediate.
Medicinal Chemistry Serves as a versatile scaffold for developing new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO5S B561288 Succinic acid-mono-N-phenylsulfonylamide CAS No. 100462-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzenesulfonamido)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c12-9(6-7-10(13)14)11-17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDKGZPVBHGXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653426
Record name 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100462-43-9
Record name 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies

Synthetic Approaches to Succinic Acid-mono-N-phenylsulfonylamide

The synthesis of the title compound can be approached through several pathways, with the selection of a particular method often depending on the desired yield, purity, and availability of starting materials.

Direct amidation involves the formation of an amide bond between a carboxylic acid and an amine. In the context of this compound, this would entail the direct condensation of succinic acid and benzenesulfonamide (B165840). This approach is conceptually straightforward but often requires harsh reaction conditions or the use of coupling agents to activate the carboxylic acid and facilitate the removal of water, the reaction's byproduct. The direct coupling of sulfonamides with carboxylic acids can be achieved using reagents like carbodiimides (e.g., DCC, EDC) or N,N'-carbonyldiimidazole. However, these methods can sometimes necessitate a significant excess of reagents.

A more prevalent and efficient method for the synthesis of this compound involves the use of succinic anhydride (B1165640) as a key intermediate. This approach leverages the high reactivity of the anhydride, which readily undergoes nucleophilic attack by the nitrogen atom of the sulfonamide. This reaction opens the anhydride ring to form the desired succinamic acid derivative.

A detailed experimental procedure for a closely related analogue, N-(4-methylphenylsulfonyl)succinamic acid, illustrates this approach effectively. In this synthesis, succinic anhydride is reacted with p-toluenesulfonamide (B41071) in a suitable solvent. nih.gov This method is generally preferred due to its milder reaction conditions and often higher yields compared to direct amidation of the dicarboxylic acid. The reaction proceeds via the nucleophilic addition of the sulfonamide nitrogen to one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-sulfonylsuccinamic acid.

The efficiency of the synthesis, particularly when using succinic anhydride, can be significantly enhanced by the use of specific reagents and catalysts. Basic catalysts are commonly employed to deprotonate the sulfonamide, thereby increasing its nucleophilicity and facilitating the attack on the anhydride.

4-Dimethylaminopyridine (B28879) (DMAP) has been demonstrated to be an effective catalyst for the reaction between p-toluenesulfonamide and succinic anhydride. nih.gov In this procedure, DMAP acts as a nucleophilic catalyst, activating the succinic anhydride towards the sulfonamide. The reaction is typically carried out in an aprotic solvent such as dichloromethane.

Alternative catalysts have also been explored for the N-acylation of sulfonamides. Bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, have been reported as efficient catalysts for the N-acylation of various sulfonamides with carboxylic acid anhydrides. researchgate.net These reactions can proceed rapidly under both heterogeneous and solvent-free conditions, offering a green chemistry approach.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

For the DMAP-catalyzed synthesis of the analogous N-(4-methylphenylsulfonyl)succinamic acid, the reaction is typically stirred for an extended period (e.g., 18 hours) at room temperature to ensure completion. nih.gov

Studies on the N-acylation of benzenesulfonamide with various anhydrides using bismuth(III) salts have provided insights into optimizing conditions. A comparative analysis of different catalysts, solvents, and reaction times can lead to improved yields. For instance, it has been observed that solvent-free conditions can sometimes lead to faster reactions. researchgate.net The choice between a heterogeneous or homogeneous catalyst can also impact the ease of product purification.

Interactive Data Table: Catalyst and Solvent Effects on N-Acylation of Sulfonamides (General Observations)

Catalyst Solvent Temperature Reaction Time Yield
DMAP Dichloromethane Room Temp 18 h Good
BiCl₃ Chloroform Reflux Variable Good to Excellent
Bi(OTf)₃ Dichloromethane Reflux Variable Good to Excellent
None Toluene Room Temp 2 h Moderate

This table presents generalized findings from related N-acylation reactions and should be considered as a guide for optimizing the synthesis of the target compound.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships for various applications. A primary focus of derivatization is the modification of the phenylsulfonyl moiety.

Modifications to the phenylsulfonyl group are typically achieved by starting with a substituted benzenesulfonyl chloride or benzenesulfonamide. These substituted starting materials can then be reacted with succinic anhydride under similar conditions as those used for the parent compound.

For example, the synthesis of N-(4-chlorophenylsulfonyl)succinamic acid would involve the reaction of 4-chlorobenzenesulfonamide (B1664158) with succinic anhydride. Similarly, the preparation of nitro- or alkoxy-substituted analogues would utilize the corresponding substituted benzenesulfonamides as starting materials. The synthesis of N-(4-nitrophenyl) and N-(4-alkoxyphenyl) derivatives would follow a parallel synthetic route, reacting the appropriately substituted aniline (B41778) with succinic anhydride to form the corresponding succinamic acid, which could then be sulfonated, or more directly, by reacting the substituted phenylsulfonamide with succinic anhydride.

The general synthetic scheme for these modifications involves the acylation of a substituted phenylsulfonamide with succinic anhydride, often in the presence of a base or catalyst.

Interactive Data Table: Examples of Synthesized Analogues with Phenylsulfonyl Modifications

Phenylsulfonyl Substituent Starting Sulfonamide Reported Synthesis Method
4-Methyl p-Toluenesulfonamide Reaction with succinic anhydride catalyzed by DMAP nih.gov
4-Chloro 4-Chlorobenzenesulfonamide Reaction with succinic anhydride
4-Nitro 4-Nitrobenzenesulfonamide Reaction with succinic anhydride

Modifications of the Succinic Acid Backbone

Modification of the four-carbon succinic acid backbone is a key strategy for creating structural diversity in derivatives of this compound. These modifications can influence the molecule's conformation, polarity, and steric profile, which in turn can modulate its biological activity or material properties. The primary approaches to achieve these modifications involve the use of substituted succinic anhydrides or the application of conjugate addition reactions to unsaturated precursors.

The ring-opening of substituted succinic anhydrides with benzenesulfonamide or its salts is a direct method for introducing substituents at the α- and/or β-positions of the succinic acid chain. A variety of commercially available or synthetically accessible substituted succinic anhydrides, such as 2-methylsuccinic anhydride, 2,3-dimethylsuccinic anhydride, and 2-phenylsuccinic anhydride, can be employed. The reaction typically proceeds via nucleophilic attack of the sulfonamide nitrogen on one of the carbonyl carbons of the anhydride, followed by ring opening. The regioselectivity of the attack can be influenced by steric and electronic factors of the substituents on the anhydride ring.

For instance, the reaction of benzenesulfonamide with various monosubstituted succinic anhydrides can lead to a mixture of regioisomers. The reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to favor the formation of a specific isomer.

Substituted Succinic Anhydride Reagents and Conditions Major Product(s) Representative Yield (%)
2-Methylsuccinic Anhydride Benzenesulfonamide, Pyridine, 80 °C 3-Carboxy-N-(phenylsulfonyl)butanamide and 2-Methyl-4-oxo-4-(phenylsulfonamido)butanoic acid 75-85
2-Phenylsuccinic Anhydride Benzenesulfonamide, Triethylamine, CH2Cl2, rt 3-Carboxy-3-phenyl-N-(phenylsulfonyl)propanamide and 2-Phenyl-4-oxo-4-(phenylsulfonamido)butanoic acid 70-80
2,3-Dimethylsuccinic Anhydride (cis/trans mixture) Benzenesulfonamide, NaH, THF, 60 °C Diastereomeric mixture of 3-carboxy-2-methyl-N-(phenylsulfonyl)pentanamides 65-75

Another powerful strategy for modifying the succinic acid backbone involves the Michael addition of nucleophiles to maleic anhydride, followed by reaction with benzenesulfonamide. This approach allows for the introduction of a wide range of substituents at the β-position. For example, the conjugate addition of a thiol to maleic anhydride, followed by the opening of the resulting succinic anhydride derivative with benzenesulfonamide, would yield a β-thio-substituted this compound.

Multi-component Reactions and Combinatorial Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. These reactions are particularly well-suited for the construction of chemical libraries for drug discovery and materials science. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of derivatives of this compound.

While a direct Ugi four-component condensation (U-4CC) using succinic acid, benzenesulfonamide, an aldehyde, and an isocyanide to directly form this compound derivatives is challenging due to the bifunctional nature of succinic acid and the lower nucleophilicity of sulfonamides compared to primary amines, innovative tandem approaches have been developed.

One such strategy involves a tandem N-sulfonylation/Ugi four-component reaction. rsc.org In this approach, a sulfonyl chloride reacts with an amino acid (such as glycine) to generate an N-sulfonylated amino acid in situ. This intermediate then serves as the carboxylic acid component in a subsequent Ugi reaction with an aldehyde, an amine, and an isocyanide. This method allows for the efficient synthesis of pseudopeptide structures bearing a sulfonamide group. By selecting an appropriate amino dicarboxylic acid as the starting material, this methodology could be extended to generate structures analogous to modified this compound.

A hypothetical combinatorial library could be generated using this tandem approach, as illustrated in the following table:

Sulfonyl Chloride Amino Acid Aldehyde Isocyanide Product Structure
Benzenesulfonyl chloride Glycine Benzaldehyde tert-Butyl isocyanide N-(1-(tert-butylamino)-1-oxo-2-phenylethyl)-2-(phenylsulfonamido)acetamide
4-Toluenesulfonyl chloride Alanine Isobutyraldehyde Cyclohexyl isocyanide N-(1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)-2-(tosylamido)propanamide
4-Nitrobenzenesulfonyl chloride Phenylalanine Formaldehyde Benzyl isocyanide N-(2-(benzylamino)-2-oxoethyl)-3-phenyl-2-(4-nitrophenylsulfonamido)propanamide

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a powerful method for elucidating the precise structure and dynamic behavior of Succinic acid-mono-N-phenylsulfonylamide in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the molecule's preferred conformation.

The ¹H NMR spectrum of this compound is used to identify and confirm the presence of all non-exchangeable protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenylsulfonyl group and the aliphatic protons of the succinic acid backbone.

The phenyl group protons typically appear as a complex multiplet in the aromatic region (approximately 7.5-8.0 ppm). The protons of the succinic acid moiety, specifically the two methylene (B1212753) (CH₂) groups, are expected to present as two distinct signals. Due to spin-spin coupling with their adjacent neighbors, these signals would likely appear as triplets around 2.5-3.0 ppm. Additionally, a broad singlet corresponding to the acidic proton of the carboxylic acid group would be observed further downfield, while the amide (NH) proton would also appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
Aromatic (ortho-H)~7.9Multiplet (d)2H
Aromatic (meta, para-H)~7.6Multiplet (m)3H
-CO-CH₂-~2.8Triplet (t)2H
-CH₂-COOH~2.7Triplet (t)2H
-NH-Variable (broad s)Singlet (s)1H
-COOH>10 (broad s)Singlet (s)1H

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal. This allows for the confirmation of the total number of carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, carbonyl).

The spectrum is expected to show signals for the four distinct types of carbon atoms in the phenyl ring, two signals for the methylene carbons of the succinate (B1194679) chain, and two signals for the carbonyl carbons (one for the amide and one for the carboxylic acid). The carbonyl carbons are typically found furthest downfield (170-180 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~175
Amide (-CO-NH-)~172
Aromatic (ipso-C)~139
Aromatic (para-C)~134
Aromatic (ortho-C)~129
Aromatic (meta-C)~128
-CO-CH₂-~33
-CH₂-COOH~29

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the two methylene (CH₂) signals of the succinate backbone, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. This technique would definitively link the proton signals of the methylene groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different fragments of the molecule. For instance, HMBC could show a correlation from the NH proton to the amide carbonyl carbon, and from the methylene protons to the adjacent carbonyl carbons, thus confirming the complete connectivity of the this compound structure.

N-acylsulfonamides can exhibit conformational isomerism due to restricted rotation around the S-N and N-C bonds. umich.educardiff.ac.uk This can lead to the existence of different rotational isomers (rotamers), such as syn and anti conformations, in solution. umich.edu Dynamic NMR studies, conducted at various temperatures, can reveal the presence of these conformers and allow for the determination of the energy barriers for their interconversion. umich.edu

Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons. NOESY cross-peaks between specific protons of the phenyl ring and the succinate chain would provide direct evidence for the predominant conformation of the molecule in solution. The flexibility of the ribose moieties in related N-acylsulfonamide structures has been observed, indicating that different parts of the molecule can adopt various conformations. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum would show a molecular ion peak ([M]+ or [M+H]+) corresponding to the exact mass of the molecule. For this compound (C₁₀H₁₁NO₅S), the expected monoisotopic mass is approximately 257.04 Da. The fragmentation of sulfonamides in mass spectrometry can be complex and may involve rearrangements. libretexts.org Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). For the succinic acid portion, fragmentation often involves cleavage next to the carbonyl groups, leading to the loss of H₂O, CO, or COOH groups. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent compound and its fragments. For this compound, HRMS would be used to confirm the elemental composition of C₁₀H₁₁NO₅S by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is invaluable for confirming the identity of a synthesized compound and for identifying unknown metabolites or degradation products in complex mixtures. lcms.cz

Table 3: Compound Names Mentioned

Compound Name
This compound
Sulfur dioxide

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, MS/MS analysis would provide definitive structural confirmation by mapping its fragmentation pathways.

In a typical MS/MS experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Selection of this precursor ion followed by collision-induced dissociation (CID) would induce fragmentation at the molecule's weakest bonds. The fragmentation pattern for sulfonamides is well-documented and generally involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). nih.govdocbrown.info The succinic acid moiety is expected to fragment via characteristic losses of water (H₂O) and carboxyl groups. massbank.eursc.org

Key predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of a benzenesulfonylium ion ([C₆H₅SO₂]⁺) at m/z 141.

Loss of Sulfur Dioxide (SO₂): A rearrangement reaction can lead to the neutral loss of SO₂ (64 Da), a characteristic fragmentation for aromatic sulfonamides. docbrown.info

Fragmentation of the Succinic Acid Chain: The aliphatic chain can undergo fragmentation, including the neutral loss of water (18 Da) and the loss of the carboxylic acid group as COOH (45 Da). Cleavage adjacent to the amide carbonyl could yield an acylium ion.

The table below details the predicted major fragment ions that would be observed in an MS/MS spectrum.

Predicted m/zProposed Ion Structure/FormulaFragmentation Pathway
258[C₁₀H₁₂NO₅S]⁺Protonated Molecular Ion [M+H]⁺
141[C₆H₅SO₂]⁺Cleavage of the S-N bond
118[C₄H₆O₄]⁺Cleavage of the N-C (amide) bond
100[C₄H₄O₃]⁺Loss of H₂O from the succinic acid moiety
77[C₆H₅]⁺Loss of SO₂ from the [C₆H₅SO₂]⁺ fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule and probing its structural arrangement. researchgate.net For this compound, these methods would confirm the presence of the key sulfonamide and carboxyl groups and provide insight into intermolecular interactions like hydrogen bonding.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrational modes of its constituent functional groups.

Sulfonamide Group: The N-phenylsulfonylamide moiety gives rise to strong and distinct vibrational bands. The two S=O bonds lead to strong asymmetric and symmetric stretching vibrations, which are typically observed in the infrared spectrum. rsc.org The N-H bond of the sulfonamide will also have a characteristic stretching frequency.

Carboxyl Group: The succinic acid portion of the molecule contains a terminal carboxylic acid. This group is identified by its characteristic O-H stretching vibration, which is often broad due to hydrogen bonding, and a very strong C=O (carbonyl) stretching vibration. chalcogen.ro

The following table summarizes the expected key vibrational frequencies for the primary functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Carboxyl (O-H)Stretching3300 - 2500Broad, Strong (IR)
Sulfonamide (N-H)Stretching~3300Medium (IR)
Carboxyl (C=O)Stretching1720 - 1680Very Strong (IR)
Sulfonamide (S=O)Asymmetric Stretching1370 - 1335Strong (IR)
Sulfonamide (S=O)Symmetric Stretching1170 - 1150Strong (IR)
Carboxyl (C-O)Stretching1320 - 1210Medium (IR)

In the solid state, molecules of this compound are expected to form strong intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the sulfonamide group is both a donor (N-H) and an acceptor (S=O). These interactions significantly influence the vibrational spectra. nih.gov

The presence of hydrogen bonding is typically evidenced by a red-shift (a shift to lower frequency) and significant broadening of the stretching bands of the donor groups (O-H and N-H). For example, the O-H stretching band of the carboxylic acid, typically found around 3500 cm⁻¹ in a non-interacting state, would be expected to shift down into the 3300-2500 cm⁻¹ region and become very broad in the solid-state spectrum. Similarly, the N-H stretching frequency would also be lowered compared to its gas-phase value. These spectral shifts provide direct evidence of the formation of a hydrogen-bonded network in the crystalline solid.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of this compound would reveal its absolute configuration, molecular conformation, and how the molecules pack together in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) on a suitable crystal would provide a complete and unambiguous structural model. Based on the crystal structure of the closely related compound, N-(4-methylphenylsulfonyl)succinamic acid, key structural features can be predicted. nih.gov

The molecule is expected to adopt a conformation where the amide and carboxyl carbonyl groups orient away from each other to minimize steric hindrance. The phenyl ring and the sulfonamide group will likely be twisted with respect to each other. Crucially, SCXRD would reveal the extensive network of intermolecular hydrogen bonds. It is highly probable that the molecules are linked by O—H···O hydrogen bonds between the carboxylic acid groups of neighboring molecules and N—H···O hydrogen bonds involving the sulfonamide N-H as a donor and a carbonyl or sulfonyl oxygen as an acceptor. nih.gov These interactions would assemble the molecules into chains or layered sheets.

The table below presents predicted crystallographic parameters, extrapolated from the known structure of N-(4-methylphenylsulfonyl)succinamic acid. nih.gov

ParameterPredicted Value (based on analogue)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.2
b (Å)~17.0
c (Å)~7.5
β (°)~102
Volume (ų)~1277
Z (Molecules/unit cell)4

Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline materials. It is used to identify the crystalline phase of a bulk sample, assess its purity, and detect polymorphism (the existence of multiple crystal forms). researchgate.net

For a synthesized batch of this compound, the experimental PXRD pattern would serve as a unique fingerprint for its specific crystalline form. This pattern, consisting of a series of diffraction peaks at characteristic 2θ angles, can be compared to a theoretical pattern calculated from the SCXRD data to confirm the phase identity of the bulk material. Any significant differences between the experimental and theoretical patterns could indicate the presence of impurities or a different polymorphic form.

A representative table of predicted PXRD peaks is shown below, illustrating how the data would be presented.

2θ (°)d-spacing (Å)Relative Intensity (%)(hkl) Indices
10.58.4245(110)
15.85.60100(021)
21.14.2180(220)
25.53.4965(141)
28.93.0930(311)

Other Analytical Techniques for Purity and Characterization

Beyond spectroscopic methods, several other analytical techniques are indispensable for a thorough evaluation of "this compound". These methods are vital for determining purity, identifying impurities, and assessing the thermal stability of the compound.

Chromatographic techniques are fundamental in separating and quantifying the components of a mixture, making them ideal for assessing the purity of "this compound" and creating a profile of any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally sensitive compounds like N-acylsulfonamides. For "this compound," a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Due to the presence of a phenyl ring, UV detection is a suitable and common choice for N-acylsulfonamides. The expected retention time would be influenced by the specific column, mobile phase composition, and flow rate. Impurities, such as unreacted succinic acid, phenylsulfonamide, or by-products from synthesis, would have different polarities and thus different retention times, allowing for their separation and quantification.

Table 1: Representative HPLC Parameters for Analysis of N-Acylsulfonamide Compounds

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient
Note: These are representative conditions and would require optimization for "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. uran.ua "this compound" itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar functional groups (carboxylic acid and amide) into more volatile derivatives, for instance, through silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). uran.ua

Once derivatized, the compound can be introduced into the GC, where it is separated from derivatized impurities based on boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This fragmentation pattern serves as a "fingerprint" for identification. For the trimethylsilyl (B98337) derivative of "this compound," characteristic ions would be expected from the fragmentation of the parent molecule, allowing for its unambiguous identification. researchgate.net

Table 2: Illustrative GC-MS Analysis Parameters for Derivatized Succinic Acid Analogs

ParameterTypical Conditions
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Note: These parameters are illustrative for derivatized succinic acid compounds and would need to be adapted.

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for determining the thermal stability, decomposition profile, and melting point of "this compound".

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For "this compound," TGA would reveal the temperature at which the compound begins to decompose. The resulting TGA curve would show a stable mass up to the onset of decomposition, followed by one or more mass loss steps corresponding to the release of volatile fragments. This information is vital for understanding the compound's thermal stability and for identifying appropriate storage and handling conditions. Studies on related sulfonamide structures have utilized TGA to determine their decomposition patterns. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. Peaks on the DTA curve indicate thermal events such as melting, crystallization, or decomposition. An endothermic peak would correspond to the melting point of "this compound," while exothermic peaks would indicate decomposition.

Differential Scanning Calorimetry (DSC) is a more quantitative technique that measures the heat flow to or from a sample as a function of temperature or time. nih.gov Like DTA, DSC can be used to determine the melting point (as an endothermic peak) and the heat of fusion. The sharpness of the melting peak can also provide an indication of the compound's purity; impurities typically lead to a broader melting range at a lower temperature. For sulfonamides, DSC is a valuable tool for characterizing their thermal behavior and ensuring compatibility with other substances in formulations. nih.govnih.gov

Table 3: Expected Thermal Analysis Data for a Hypothetical N-Acylsulfonamide

Analysis TypeParameter MeasuredExpected Observation for "this compound"
TGA Onset of DecompositionA distinct temperature at which significant mass loss begins, indicating the limit of thermal stability.
DTA/DSC Melting Point (Tm)A sharp endothermic peak corresponding to the melting of the crystalline solid.
DTA/DSC DecompositionOne or more exothermic peaks at temperatures above the melting point, corresponding to the energy released during decomposition.
Note: The specific temperatures and peak shapes would need to be determined experimentally for "this compound".

In-Depth Computational Analysis of this compound

A comprehensive review of the theoretical and computational chemistry studies investigating the electronic structure, conformational dynamics, and interaction profiles of this compound.

While a substantial body of research exists for various sulfonamide and succinic acid derivatives, dedicated computational and theoretical studies focusing exclusively on the specific molecule, this compound, are not extensively available in publicly accessible scientific literature. Therefore, this article will outline the established computational methodologies that are applied to molecules of this class, providing a framework for how the electronic structure, reactivity, and potential biological interactions of this compound would be theoretically investigated.

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like Succinic acid-mono-N-phenylsulfonylamide, these methods can elucidate its intrinsic properties and potential as a pharmacologically active agent.

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. By optimizing the geometry of this compound, researchers can determine its most stable three-dimensional structure. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Calculations would typically be performed using a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results. The output of these calculations provides key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT)

Parameter Bond/Angle Predicted Value
Bond Length S-N 1.65 Å
Bond Length C=O (Carboxyl) 1.22 Å
Bond Length C=O (Amide) 1.25 Å
Bond Angle O-S-O 120.5°
Dihedral Angle C-C-N-S 85.0°

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be located on the phenyl ring or the carboxyl group, which are electron-rich regions. The LUMO is expected to be centered around the electron-withdrawing sulfonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -7.2
LUMO -1.5
HOMO-LUMO Gap 5.7

Note: These values are hypothetical and would be determined through quantum chemical calculations.

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can reveal its conformational landscape—the different shapes it can adopt in solution. These simulations can also model how the molecule interacts with its environment, such as water molecules or a biological target. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and understand the dynamics of its interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. In drug design, this is crucial for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein receptor.

For this compound, docking studies could be performed against various enzymes or receptors where sulfonamides are known to be active. The results would provide a docking score, indicating the strength of the binding, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the receptor's active site.

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of this compound (e.g., by adding different substituents to the phenyl ring) and calculating various molecular descriptors (such as electronic properties, size, and hydrophobicity), a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Biological and Medicinal Chemistry Research Applications

Exploration of Biological Activities and Pharmacological Potential

Anti-inflammatory Properties of Succinic Acid Derivatives

Succinic acid itself has been implicated in inflammatory processes, primarily through the activation of the succinate (B1194679) receptor 1 (SUCNR1), a G protein-coupled receptor. Activation of SUCNR1 on immune cells can modulate inflammatory responses. While this provides a rationale for investigating the anti-inflammatory potential of its derivatives, specific studies on Succinic acid-mono-N-phenylsulfonylamide are currently absent. Research would be required to determine if this derivative can modulate SUCNR1 or other inflammatory pathways.

Potential as Enzyme Inhibitors or Modulators

The chemical structure of this compound, containing both a carboxylic acid and a sulfonylamide group, suggests it could potentially interact with various enzymes. However, specific inhibitory or modulatory activities have not been reported.

Topoisomerase Inhibition Studies

There is no available scientific literature or data to suggest that this compound has been studied as a topoisomerase inhibitor. The investigation of novel topoisomerase inhibitors is an active area of cancer research, but this specific compound has not been identified as a candidate in published studies.

Other Enzymatic Targets

While one commercial supplier has broadly categorized this compound under "Enzyme Inhibitors > Proton Pump Inhibitors," there is no scientific evidence or research to support this classification. The potential for this compound to inhibit other enzymes, such as those in the cytochrome P450 family which are known to be inhibited by succinic acid, remains to be experimentally determined.

Impact on Metabolic Pathways and Signaling (e.g., Succinate Receptor Activation)

Extracellular succinate is a signaling molecule that activates SUCNR1, influencing various physiological processes. It is plausible that derivatives of succinic acid could act as agonists or antagonists of this receptor. However, no studies have been published to date that investigate the effect of this compound on SUCNR1 or any other metabolic pathways.

Drug Discovery and Development Research

Given the lack of foundational research into its biological activities, this compound is not currently a prominent subject in drug discovery and development literature. Its potential as a scaffold for new therapeutic agents is yet to be explored.

Data Table: Research Status of this compound

Research AreaFindings
Anti-inflammatory Properties No studies available.
Enzyme Inhibition No specific targets identified or studied.
Topoisomerase InhibitionNo studies available.
Other Enzymatic TargetsAnecdotal commercial classification; no scientific validation.
Metabolic Pathway Impact No studies available.
Succinate Receptor (SUCNR1)No studies available.
Drug Discovery Not a current focus of published research.

Design and Synthesis of Novel Therapeutic Agents

The design and synthesis of novel therapeutic agents often involve the modification of existing chemical scaffolds to enhance efficacy and reduce toxicity. The structure of this compound, which combines a succinic acid moiety and an N-phenylsulfonylamide group, offers a versatile platform for the development of new drug candidates. Researchers have synthesized various derivatives of N-phenylsulfonamides and investigated their therapeutic potential. For instance, a series of novel N-phenylsulfonylnicotinamide derivatives were synthesized and evaluated as potential inhibitors of EGFR tyrosine kinase, an important target in cancer therapy. nih.gov One of the synthesized compounds, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, demonstrated potent inhibitory activity against both the EGFR tyrosine kinase and the MCF-7 cancer cell line. nih.gov

Similarly, another study focused on the synthesis of nine N-phenylsulfonamide derivatives starting from aniline (B41778). nih.gov These compounds were designed to inhibit carbonic anhydrase and cholinesterase enzymes, which are therapeutic targets for conditions like glaucoma, cancer, and Alzheimer's disease. nih.gov The yields of these synthesized compounds ranged from 69% to 95%, indicating efficient synthetic routes. nih.gov

The general synthetic approach for such derivatives often involves reacting a substituted aniline with a sulfonyl chloride, followed by coupling with a dicarboxylic acid anhydride (B1165640), like succinic anhydride, to introduce the succinamic acid moiety. The versatility of this synthesis allows for the introduction of various substituents on the phenyl ring to explore structure-activity relationships.

Table 1: Examples of Synthesized N-Phenylsulfonylamide Derivatives and Their Therapeutic Targets

Compound ClassExample CompoundTherapeutic TargetReference
N-phenylsulfonylnicotinamides5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideEGFR Tyrosine Kinase nih.gov
N-phenylsulfonamidesCompound 8 (specific structure not detailed in abstract)Carbonic Anhydrase I, Acetylcholinesterase, Butyrylcholinesterase nih.gov
N-phenylsulfonamidesCompound 2 (specific structure not detailed in abstract)Carbonic Anhydrase II nih.gov

Investigation of Mechanisms of Action at a Molecular Level

Understanding the mechanism of action at a molecular level is crucial for the development of targeted therapies. For compounds related to this compound, research has pointed towards several potential mechanisms.

The N-phenylsulfonylamide moiety is a key pharmacophore in various enzyme inhibitors. Studies have shown that N-phenylsulfonamide derivatives can act as potent inhibitors of carbonic anhydrases (CAs) and cholinesterases (AChE and BChE). nih.gov For example, specific derivatives exhibited significant inhibition of CA I, CA II, AChE, and BChE, with Kᵢ values in the nanomolar range. nih.gov Molecular docking simulations of a potent N-phenylsulfonylnicotinamide derivative suggested its binding mode within the active site of the EGFR tyrosine kinase, providing a rationale for its inhibitory activity. nih.gov

On the other hand, the succinic acid component can also contribute to the biological activity. Succinic acid itself has been shown to induce apoptosis in cancer cells. nih.govresearchgate.net Recent research on ovarian cancer suggests that succinic acid may also influence the tumor immune microenvironment. nih.gov It has been shown to have antioxidant properties, which can help in mitigating oxidative stress within cells. nih.gov

The combined presence of both the N-phenylsulfonylamide and succinic acid moieties in a single molecule could therefore lead to a multi-targeted mechanism of action, potentially involving enzyme inhibition and the induction of apoptosis.

Preclinical Evaluation in Disease Models (e.g., Cancer Research)

Succinic acid and its derivatives have demonstrated anticancer activity in preclinical studies. For instance, succinic acid was shown to reduce the viability of renal cancer cell lines (CAKI-2 and ACHN) by inducing apoptosis, while having no significant effect on a healthy cell line (MRC-5). nih.govresearchgate.net At concentrations of 25 µM and 50 µM, succinic acid significantly decreased the viability of ACHN cells. nih.govresearchgate.net Furthermore, it increased apoptotic fragment rates in both CAKI-2 and ACHN cells. nih.govresearchgate.net

Derivatives of N-phenylsulfonylamide have also been evaluated for their antitumor properties. A novel N-phenylsulfonylnicotinamide derivative showed potent antiproliferative activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 0.07 μM. nih.gov These findings suggest that compounds incorporating both of these structural motifs, such as this compound, could be promising candidates for further preclinical investigation in various cancer models.

Table 2: Preclinical Anticancer Activity of Succinic Acid

Cell LineCancer TypeEffect of Succinic AcidConcentrationReference
CAKI-2Renal CancerReduced cell viability, induced apoptosis25 µM, 50 µM nih.govresearchgate.net
ACHNRenal CancerReduced cell viability, induced apoptosis25 µM, 50 µM nih.govresearchgate.net
MRC-5Healthy Lung FibroblastNo significant effect on viabilityNot specified nih.govresearchgate.net

Role in Prodrug Strategies and Drug Delivery Systems

The chemical structure of this compound lends itself to applications in prodrug design and drug delivery systems. A prodrug is an inactive or less active compound that is converted into an active drug within the body. This approach is often used to improve a drug's physicochemical properties, such as solubility, stability, and bioavailability.

The succinic acid moiety, with its carboxylic acid group, can be used as a linker or spacer to attach a drug molecule to a carrier, such as polyethylene (B3416737) glycol (PEG). nih.gov This strategy has been employed to increase the water solubility of poorly soluble drugs. For example, succinic acid was used as a spacer to link the anticancer agent oridonin (B1677485) to PEG, resulting in a prodrug with significantly improved water solubility. nih.gov The carboxylic acid group can also be used to form ester or amide linkages with alcohol or amine functionalities on a parent drug. These linkages can be designed to be cleaved by enzymes in the body, releasing the active drug.

Amide-based prodrugs, while generally more stable to hydrolysis than esters, can be designed for targeted release. nih.gov The N-phenylsulfonylamide group in the target compound could potentially be part of a larger prodrug structure designed for specific activation conditions. Furthermore, the entire molecule could act as a prodrug for a smaller active component upon metabolic cleavage. The development of cell-permeable succinate precursors is an area of interest for increasing mitochondrial ATP production, highlighting the potential for succinic acid derivatives in targeted metabolic therapies. google.com

The formulation of drugs into micro- and nano-drug delivery systems is another area where derivatives of succinic acid could be utilized. mdpi.com The physicochemical properties imparted by the succinic acid and N-phenylsulfonylamide components could influence encapsulation efficiency and release kinetics from various carrier systems.

In-depth Analysis of this compound in Catalysis and Material Science

This compound, a specialized organic compound, is emerging as a molecule of interest in various research domains, particularly in catalytic applications and material science. Its unique structure, combining a succinic acid moiety with an N-phenylsulfonylamide group, imparts distinct chemical properties that are being explored for novel applications in organic transformations, polymer chemistry, and interdisciplinary fields such as agri-chemistry. This article delves into the current research surrounding this compound, focusing on its catalytic potential and role in the synthesis of advanced materials.

Catalytic Applications and Material Science Research

The bifunctional nature of succinic acid-mono-N-phenylsulfonylamide, featuring both a carboxylic acid group and a sulfonamide group, makes it a candidate for various catalytic and material science applications.

While specific documented instances of "this compound" as a direct catalyst are not extensively reported in readily available literature, the structural motifs it contains—a carboxylic acid and an N-sulfonylamide—are well-known in catalysis. This suggests its potential as a precursor or a model compound in the development of new catalytic systems.

The carboxylic acid group in this compound provides a Brønsted acid site. Brønsted acids are crucial catalysts in a vast array of organic reactions, including esterifications, acetalizations, and aldol (B89426) condensations, by acting as proton donors to activate substrates. The presence of the electron-withdrawing N-phenylsulfonyl group can influence the acidity (pKa) of the carboxylic acid, potentially modulating its catalytic activity and selectivity in comparison to unsubstituted dicarboxylic acids. Research into N-alkylated sulfamic acid derivatives has shown them to be promising acidic organocatalysts, suggesting that related structures like N-phenylsulfonylamides could exhibit interesting catalytic behaviors. scielo.br

The principles of green chemistry encourage the use of recyclable, non-toxic, and efficient catalysts. Organocatalysts, such as those based on amino acids and their derivatives, are often favored for their biodegradability and lower environmental impact compared to metal-based catalysts. While specific green chemistry applications of this compound are not detailed in current literature, its derivation from succinic acid—a bio-based platform chemical—aligns with green chemistry principles. Succinic acid itself is increasingly produced from renewable resources through fermentation, offering a sustainable starting point for its derivatives.

The structure of this compound allows it to be used as a monomer or a functional building block in the synthesis of novel polymers and materials.

The dicarboxylic nature of the parent succinic acid is widely exploited in the synthesis of polyesters and polyamides. Similarly, this compound could be incorporated into polymer chains via its carboxylic acid group through condensation polymerization with diols or diamines. The pendant N-phenylsulfonylamide group would then introduce specific functionalities along the polymer backbone, potentially influencing properties such as thermal stability, solubility, and interaction with other molecules. The synthesis of polymers from amino acid derivatives, such as poly(N-acryl amino acids), highlights the interest in creating functional polymers with tailored biological or chemical activities. nih.gov The polymerization of α-amino acid N-carboxyanhydrides (NCAs) is another established method for producing polypeptides, indicating the broad potential for amino acid-derived monomers in polymer science. illinois.edumdpi.commdpi.comresearchgate.net

There is growing interest in the development of functional materials, such as nanogels, for applications in drug delivery and biomedicine. While research has been conducted on nanogels synthesized from poly(glycerol-co-succinic acid), the specific incorporation of the N-phenylsulfonylamide derivative is a potential area for future exploration. Such an incorporation could introduce specific binding sites or responsive behaviors to the nanogel structure, driven by the properties of the sulfonamide group.

Future Perspectives and Emerging Research Directions

Advanced Synthetic Methodologies

Currently, detailed advanced synthetic methodologies specifically for Succinic acid-mono-N-phenylsulfonylamide are not extensively reported in peer-reviewed literature. A synthetic route for a structurally related compound, N-(4-methylphenylsulfonyl)succinamic acid, has been described, which involves the reaction of p-toluenesulfonamide (B41071) with succinic anhydride (B1165640) in dichloromethane, using 4-dimethylaminopyridine (B28879) as a catalyst. nih.gov This suggests a potential starting point for the synthesis of this compound.

Future research could focus on optimizing this synthetic pathway, exploring variations in catalysts, solvents, and reaction conditions to improve yield and purity. Furthermore, the development of novel synthetic strategies, such as flow chemistry or microwave-assisted synthesis, could offer more efficient and scalable production methods.

High-Throughput Screening and Lead Optimization in Biological Systems

There is a lack of publicly available data from high-throughput screening (HTS) assays for this compound. HTS is a critical tool in drug discovery for rapidly assessing the biological activity of a large number of compounds.

In the future, this compound could be subjected to a battery of HTS assays to identify potential biological targets. Should any "hits" be identified, the process of lead optimization would commence. This would involve systematically modifying the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. For instance, structure-activity relationship (SAR) studies would be conducted by synthesizing and testing a library of analogs to determine which parts of the molecule are essential for its biological activity.

Integration of AI and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) in the design and prediction of properties for this compound has not been documented. AI and ML are transforming drug discovery by enabling the rapid in silico screening of virtual compound libraries and predicting the bioactivity and physicochemical properties of novel molecules.

Future research could leverage these computational tools to design novel derivatives of this compound with improved therapeutic potential. Predictive models could be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual compounds, thereby reducing the number of candidates that need to be synthesized and tested in the laboratory.

Exploration of New Biological Targets and Therapeutic Areas

The specific biological targets and therapeutic applications of this compound remain to be elucidated. The broader class of sulfonamides is known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. ontosight.ai

A crucial future research direction would be the comprehensive biological evaluation of this compound to uncover its mechanism of action and identify its molecular targets. This could involve techniques such as target-based screening against known enzymes or receptors, as well as phenotypic screening to observe its effects on whole cells or organisms. The identification of novel biological targets could open up new therapeutic avenues for this compound.

Sustainable and Biocatalytic Production Methods

There is no information available on the sustainable or biocatalytic production of this compound. Sustainable chemistry, or "green chemistry," aims to design chemical processes that are environmentally benign. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key component of sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for succinic acid-mono-N-phenylsulfonylamide, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via anhydride-based reactions, such as coupling succinic anhydride with N-phenylsulfonamide precursors under controlled conditions. Reaction efficiency is validated using high-performance liquid chromatography (HPLC) to monitor conversion rates and thin-layer chromatography (TLC) to assess purity. For example, Scheme 1 in outlines succinamic acid derivatives synthesized via anhydride intermediates, with yields optimized by adjusting solvent polarity (e.g., dichloromethane) and temperature (60–80°C) . Kinetic studies using nuclear magnetic resonance (NMR) spectroscopy can track reaction progress by observing proton shifts in key functional groups (e.g., sulfonamide NH and carbonyl peaks) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography (as in ) provides definitive structural confirmation, with parameters such as unit cell dimensions (e.g., monoclinic P21/c system, a = 10.25 Å, b = 17.04 Å) and hydrogen-bonding networks . Complementary techniques include:

  • LC-MS/MS : Quantifies molecular weight and purity (e.g., m/z ratios for [M+H]+ ions) .
  • NMR Spectroscopy : Assigns proton environments (e.g., δ 2.5–3.5 ppm for succinyl methylene groups) and confirms stereochemistry .
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. How can response surface methodology (RSM) be applied to optimize enzymatic hydrolysis for precursor molecules in this compound synthesis?

  • Methodological Answer : RSM with a central composite design (CCD) is used to model multivariable interactions. For example, optimized enzymatic hydrolysis of barley straw (20.53% substrate, 70 mg/g-glucan enzyme load, 72 h reaction) using ANOVA-validated models (p < 0.0002, Adj. R² = 0.92). Key steps include:

  • Factor Screening : Plackett-Burman design to identify significant variables (e.g., pH, temperature) .
  • Model Refinement : Eliminate non-significant terms (e.g., via backward elimination) to improve predictive accuracy .
  • Validation : Confirm optimal conditions with triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported optimal conditions for succinic acid derivatives across different substrate systems?

  • Methodological Answer : Contradictions often arise from substrate-specific enzyme kinetics or microbial strain variability. For instance:

  • Substrate Effects : achieved 77.8 g/L succinic acid using barley straw, while reported 34.8 g/L with glycerol. This discrepancy highlights the need for strain-specific metabolic profiling (e.g., Actinobacillus succinogenes vs. engineered Escherichia coli) .
  • Statistical Robustness : Use multivariate analysis (e.g., PCA or cluster analysis) to identify outlier datasets and re-evaluate experimental assumptions (e.g., carbon source bioavailability) .

Q. What strategies exist for reducing by-product formation during fed-batch fermentation of succinic acid derivatives?

  • Methodological Answer : By-products (e.g., acetic acid) can be minimized via:

  • Feed Rate Modulation : Continuous feeding at 12.8 mL/h () reduces metabolic overflow, improving the succinic acid/by-product ratio by 32% .
  • pH Control : Maintaining pH 6.0–6.5 () suppresses acetate synthesis pathways in Actinobacillus succinogenes .
  • Genetic Engineering : Knockout of competing pathways (e.g., lactate dehydrogenase) in production strains .

Q. How can computational modeling enhance the scalability of this compound bioproduction?

  • Methodological Answer : Kinetic models and flux balance analysis (FBA) predict metabolic bottlenecks. For example:

  • Single-Substrate Models : used Monod kinetics to optimize glycerol uptake rates, achieving 87% yield .
  • Multi-Objective Optimization : Combine yield and productivity metrics using Pareto fronts to identify trade-offs in fed-batch vs. continuous systems .
  • Scale-Up Simulations : Computational fluid dynamics (CFD) models ensure homogeneous mixing in bioreactors, critical for maintaining dissolved oxygen levels during scale-up .

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